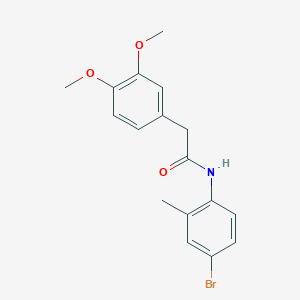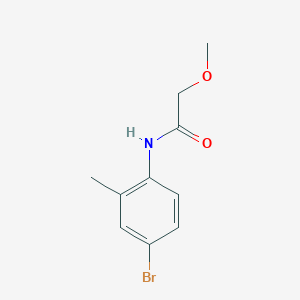
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BMDP, is a research chemical belonging to the cathinone class. BMDP has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It increases the levels of these neurotransmitters in the brain, leading to increased feelings of pleasure and euphoria. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide also acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can result in increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide also increases body temperature and can lead to hyperthermia. Additionally, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to cause neurotoxicity, which can result in long-term damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is its potency and selectivity as an SNDRI. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, the potential for neurotoxicity and other adverse effects must be carefully considered when designing experiments involving N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Zukünftige Richtungen
There are several future directions for N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide research. One area of interest is the development of more selective and potent SNDRI compounds. Additionally, further research is needed to fully understand the long-term effects of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide on the brain and other organs. Finally, the potential therapeutic applications of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide should be explored further, particularly in the treatment of depression, anxiety, and addiction.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is a research chemical with significant potential for therapeutic applications. Its mechanism of action as an SNDRI makes it a valuable tool for studying the role of neurotransmitters in various physiological and pathological processes. However, the potential for adverse effects must be carefully considered when designing experiments involving N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. Future research should focus on the development of more selective and potent SNDRI compounds, as well as the exploration of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide's potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-bromo-2-methylbenzaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of an acid catalyst. The resulting intermediate is then converted to the final product through a reduction reaction. The purity and yield of N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can be optimized through various purification techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of depression, anxiety, and addiction. N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has also been investigated for its potential use as a painkiller and anesthetic. Additionally, N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
Eigenschaften
Molekularformel |
C17H18BrNO3 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-11-8-13(18)5-6-14(11)19-17(20)10-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
GTEHPVCJOXOOAC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)

![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)

![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)



